Delsoline
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Overview
Description
Delsoline is an alkaloid compound derived from the roots of Aconitum monticola. It is characterized by a lycoctonine nucleus with several functional groups, including an α-hydroxy group at C3, an α-methoxy group at C10, β-methoxy groups at C6 and C15, an α-glycol system at C7 and C8, and a methoxy group at C19
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Delsoline involves several steps, starting from the extraction of the alkaloid from the roots of Aconitum monticola. The process includes purification and isolation techniques to obtain the pure compound. Specific synthetic routes and reaction conditions for this compound are not widely documented, but general methods for alkaloid extraction and purification can be applied.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction from plant sources, followed by purification using chromatography techniques. The scalability of this process depends on the availability of the plant material and the efficiency of the extraction and purification methods.
Chemical Reactions Analysis
Types of Reactions: Delsoline undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, with p-toluenesulfonyl chloride, this compound forms anhydroacomonine, which can be further oxidized to form anhydrosecodesmethanolacomonine .
Common Reagents and Conditions:
Oxidation: Potassium permanganate or periodic acid can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenation reactions can be performed using halogen acids or halogenating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as anhydroacomonine and anhydrosecodesmethanolacomonine .
Scientific Research Applications
Delsoline has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure and functional groups make it a valuable compound for studying alkaloid chemistry and developing new pharmaceuticals. In medicine, this compound and its derivatives are investigated for their potential therapeutic effects, including analgesic and anti-inflammatory properties .
Mechanism of Action
The mechanism of action of Delsoline involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity. For example, this compound’s α-hydroxy and methoxy groups may play a role in its binding affinity and biological activity .
Comparison with Similar Compounds
Delsoline is structurally similar to other alkaloids derived from Aconitum species, such as songorine, songaramine, and norsongorine . These compounds share a lycoctonine nucleus but differ in their functional groups and overall structure. This compound’s unique combination of functional groups, including the α-glycol system and multiple methoxy groups, distinguishes it from these related alkaloids and contributes to its specific chemical and biological properties.
Conclusion
This compound is a fascinating alkaloid with a complex structure and diverse chemical properties. Its preparation, chemical reactions, and scientific applications make it a valuable compound for research and potential therapeutic use. Understanding its mechanism of action and comparing it with similar compounds further highlights its uniqueness and potential in various fields.
Properties
Molecular Formula |
C25H41NO7 |
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Molecular Weight |
467.6 g/mol |
IUPAC Name |
11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol |
InChI |
InChI=1S/C25H41NO7/c1-6-26-11-22(12-30-2)8-7-16(27)24-14-9-13-15(31-3)10-23(28,17(14)18(13)32-4)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3 |
InChI Key |
JVBLTQQBEQQLEV-UHFFFAOYSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC |
Synonyms |
delsoline |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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